

The Synthesis and Discovery of 4-Nitrophenylboronic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-Nitrophenylboronic acid	
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Abstract

4-Nitrophenylboronic acid is a versatile synthetic intermediate with significant applications in organic chemistry, medicinal chemistry, and materials science. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, and its ability to reversibly bind with diols, forming the basis for various sensors. This technical guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and key applications of **4-Nitrophenylboronic acid**. Detailed experimental protocols for its synthesis are provided, along with a comprehensive summary of its quantitative data. Furthermore, key reaction pathways and mechanisms are visualized to facilitate a deeper understanding of its chemical behavior.

Discovery and Historical Context

The history of boronic acids dates back to 1860, with Edward Frankland's first synthesis of ethylboronic acid. However, the journey to specifically synthesizing and characterizing the para-nitro substituted derivative was not straightforward. Early attempts to synthesize nitrophenylboronic acids involved the direct nitration of phenylboronic acid. These efforts, documented in the early 20th century, predominantly yielded ortho- and meta-nitrophenylboronic acid isomers. The desired para-nitrophenylboronic acid was only obtained as a minor byproduct and could not be fully characterized at the time[1]. This difficulty was attributed to the sensitivity of the carbon-boron bond to electrophilic nitration conditions, which



could lead to protodeboronation (loss of the boronic acid group)[1]. The successful and deliberate synthesis of **4-nitrophenylboronic acid** was achieved through alternative synthetic strategies that avoided the problematic direct nitration of the parent phenylboronic acid.

Physicochemical and Spectroscopic Data

4-Nitrophenylboronic acid is a light tan solid at room temperature.[2] A comprehensive summary of its key physical, chemical, and spectroscopic properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of 4-

Nitrophenylboronic Acid

Property	Value	Reference
Molecular Formula	C ₆ H ₆ BNO ₄	[2][3]
Molecular Weight	166.93 g/mol	[2][3]
CAS Number	24067-17-2	[2][3]
Melting Point	285-290 °C (decomposes)	
Appearance	Light tan solid	[2]
pKa (Predicted)	7.04 ± 0.10	[4]
Solubility	DMF: 15 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLEthanol:PBS (pH 7.2) (1:5): 0.16 mg/mLWater: Slightly soluble	[3][4]

Table 2: Spectroscopic Data for 4-Nitrophenylboronic Acid



Spectroscopy	Data	Reference
¹H NMR	δ (ppm) in d ₄ -MeOH:8.19-8.21 (d, 2H, meta-protons)7.90 (br, 2H, ortho-protons)	[5][6]
FT-IR (KBr)	Key Absorptions (cm ⁻¹):~3400- 3200 (O-H stretch, broad)~1600-1585, ~1500- 1400 (Aromatic C=C stretch)~1520, ~1345 (N-O stretch of NO ₂)	[7][8][9]
Mass Spec.	Monoisotopic Mass: 167.03899 Da	[10]

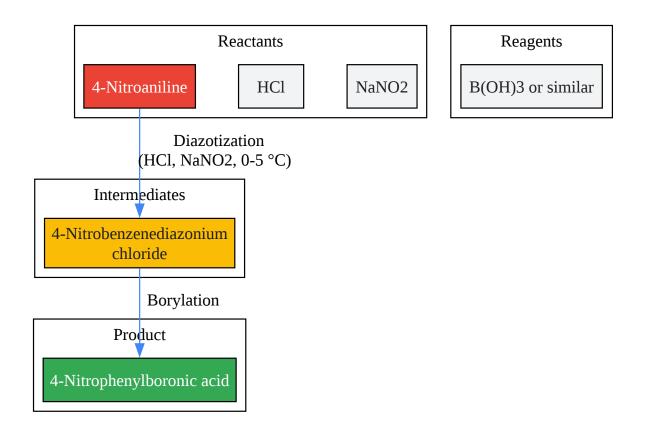
Synthesis of 4-Nitrophenylboronic Acid

Several synthetic routes to **4-Nitrophenylboronic acid** have been established. The two most common and reliable methods start from 4-nitroaniline and 1-bromo-4-nitrobenzene, respectively.

Synthesis from 4-Nitroaniline

This method involves the diazotization of 4-nitroaniline followed by a borylation reaction. It is a widely used laboratory-scale synthesis.





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Synthesis of **4-Nitrophenylboronic acid** from 4-Nitroaniline.

Experimental Protocol:

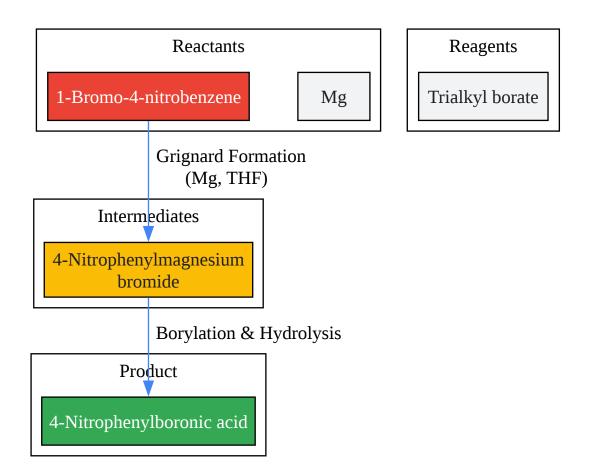
- Diazotization: To a solution of 4-nitroaniline (1.0 eq.) in a mixture of methanol and water, add hydrochloric acid (3.0 eq.).[7]
- Stir the mixture for 2 minutes and then cool to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (1.0 eq.) in water dropwise, maintaining the temperature below 5 °C.[7]
- Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
- Borylation: In a separate flask, prepare a solution of a suitable boron source (e.g., boronic acid) in methanol.



- Add the diazonium salt solution to the boron source solution and continue stirring for 60 minutes.
- Work-up and Purification: Upon completion of the reaction, dilute the mixture with water and extract with an organic solvent such as dichloromethane (3 x 50 mL).[7]
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]
- The crude **4-Nitrophenylboronic acid** can be further purified by recrystallization from water.

Synthesis from 1-Bromo-4-nitrobenzene

This method typically involves a metal-halogen exchange followed by reaction with a borate ester.



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Synthesis of **4-Nitrophenylboronic acid** from 1-Bromo-4-nitrobenzene.

Experimental Protocol:

- Grignard Reagent Formation: To a solution of 1-bromo-4-nitrobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.1 eq.).
- Initiate the reaction (e.g., with a small crystal of iodine or gentle heating) and then stir at room temperature until the magnesium is consumed.
- Borylation: Cool the Grignard solution to -78 °C and slowly add a trialkyl borate (e.g., trimethyl borate, 1.2 eq.).
- Allow the reaction to warm to room temperature and stir for several hours.
- Hydrolysis and Work-up: Quench the reaction by slowly adding aqueous hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting solid can be purified by recrystallization.

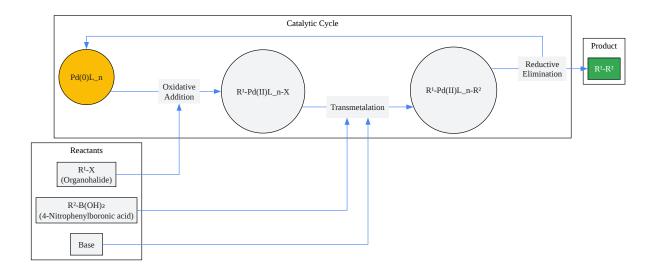
Key Applications and Mechanisms

4-Nitrophenylboronic acid is a valuable reagent in several areas of chemical synthesis and analysis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. **4-Nitrophenylboronic acid** serves as an excellent coupling partner to introduce the 4-nitrophenyl moiety into various organic molecules.[2]





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Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle involves three main steps[11][12]:

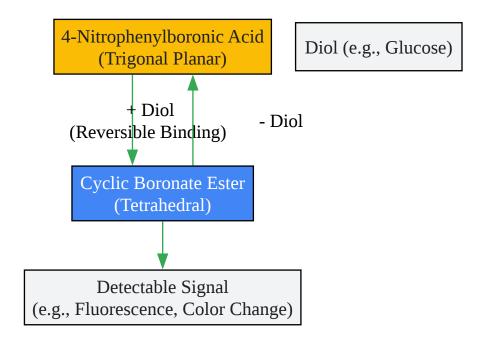
- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.[11]
- Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[11]



 Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Sensors for Diol-Containing Molecules

A significant application of **4-Nitrophenylboronic acid** and its derivatives is in the development of sensors for diol-containing molecules, such as glucose.[2] The underlying principle is the reversible covalent interaction between the boronic acid and the cis-diol moieties of the target molecule to form a cyclic boronate ester.[13]



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Principle of diol sensing using **4-Nitrophenylboronic acid**.

This binding event can be coupled to a signaling mechanism, such as a change in fluorescence or color, allowing for the quantitative detection of the analyte.[14] The electron-withdrawing nitro group in **4-nitrophenylboronic acid** can influence the Lewis acidity of the boron atom and the binding affinity for diols.

Conclusion

4-Nitrophenylboronic acid is a cornerstone reagent in modern organic synthesis and a key component in the development of advanced sensor technologies. Its synthesis is well-established, with reliable protocols available for laboratory and industrial-scale production. The



continued exploration of its reactivity in cross-coupling reactions and its application in molecular recognition promises to yield further innovations in drug discovery, diagnostics, and materials science. This guide provides a foundational understanding of this important molecule for researchers and professionals working in these fields.

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